5-Chloro-7-methoxy-1-benzofuran
CAS No.:
Cat. No.: VC17829348
Molecular Formula: C9H7ClO2
Molecular Weight: 182.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7ClO2 |
---|---|
Molecular Weight | 182.60 g/mol |
IUPAC Name | 5-chloro-7-methoxy-1-benzofuran |
Standard InChI | InChI=1S/C9H7ClO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 |
Standard InChI Key | QCCJJIKMARXOQG-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C(=CC(=C1)Cl)C=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-chloro-7-methoxy-1-benzofuran consists of a benzofuran scaffold—a fused bicyclic system combining a benzene ring (six-membered aromatic hydrocarbon) and a furan ring (five-membered oxygen-containing heterocycle). Substituents include a chlorine atom at the fifth position and a methoxy group (-OCH₃) at the seventh position (Figure 1) . This arrangement creates distinct electronic effects: the electron-withdrawing chlorine atom deactivates the aromatic ring, while the methoxy group donates electrons via resonance, creating regions of varied reactivity.
Physical and Thermodynamic Parameters
Experimental data reveal a density of 1.463 g/cm³ and a boiling point of 385.5°C at standard atmospheric pressure . The compound’s high boiling point reflects strong intermolecular forces, including dipole-dipole interactions from polar C-Cl and C-O bonds and π-π stacking between aromatic systems. Its flash point of 187°C indicates moderate flammability, necessitating careful handling in industrial settings .
Table 1: Key Physicochemical Properties of 5-Chloro-7-Methoxy-1-Benzofuran
Property | Value |
---|---|
Molecular Formula | C₉H₇ClO₂ |
Molecular Weight | 194.61 g/mol |
Density | 1.463 g/cm³ |
Boiling Point | 385.5°C |
Flash Point | 187°C |
LogP (Partition Coefficient) | 2.79 |
The logP value of 2.79 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor in drug design .
Synthetic Methodologies
Cyclization Strategies
A predominant synthesis route involves the Pd-catalyzed coupling of 5-iodovanillin with phenylacetylene, yielding 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde as an intermediate (Figure 2) . Cyclization proceeds via a Claisen rearrangement mediated by cesium fluoride, constructing the benzofuran core. Alternative methods employ 2-hydroxyacetophenone derivatives, where hydroxyl protection (e.g., benzylation) precedes oxime formation and subsequent acid-catalyzed cyclization .
Halogenation and Functionalization
Method | Starting Material | Catalyst | Yield (%) |
---|---|---|---|
Pd-Catalyzed Coupling | 5-Iodovanillin | Pd(PPh₃)₄, CuI | 68 |
Acid-Catalyzed Cyclization | 2-Hydroxyacetophenone | HCl-AcOH | 72 |
Claisen Rearrangement | Propargyl Ether | CsF | 65 |
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich furan ring undergoes nitration and sulfonation at the third position, while the chlorine atom directs electrophiles to the para position on the benzene ring. Methoxy groups resist oxidation under mild conditions but demethylate in strong acids (e.g., HBr/AcOH), yielding phenolic derivatives.
Cross-Coupling Reactions
Pharmacological Activity and Mechanisms
Antimicrobial Effects
Benzofuran derivatives disrupt microbial cell membranes via lipophilic interactions, with 5-chloro-7-methoxy variants showing MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli . The chlorine atom enhances membrane penetration, while methoxy groups stabilize interactions with bacterial efflux pump proteins.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for anticoagulants and antiarrhythmics. For example, coupling with 4-fluorobenzyl bromide yields derivatives under investigation as Factor Xa inhibitors .
Material Science
Conjugated polymers incorporating 5-chloro-7-methoxybenzofuran units display tunable electroluminescence, with λₑₘ ranging from 450–520 nm. These materials show promise in OLED fabrication due to high quantum yields (Φ = 0.62) .
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